molecular formula C8H11NO2 B1402708 4-Cyclobutoxy-3-oxobutanenitrile CAS No. 1364663-34-2

4-Cyclobutoxy-3-oxobutanenitrile

Cat. No.: B1402708
CAS No.: 1364663-34-2
M. Wt: 153.18 g/mol
InChI Key: WUXRHFGIHAVJAS-UHFFFAOYSA-N
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Description

4-Cyclobutoxy-3-oxobutanenitrile is an organic compound with the molecular formula C₈H₁₁NO₂. It is characterized by a cyclobutoxy group attached to a 3-oxobutanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-3-oxobutanenitrile typically involves the reaction of cyclobutanol with 3-oxobutanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclobutanol, followed by nucleophilic substitution with 3-oxobutanenitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxy-3-oxobutanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the cyclobutoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-Cyclobutoxy-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-3-oxobutanenitrile involves its interaction with various molecular targets. For instance, in reduction reactions, the nitrile group is reduced to an amine through the transfer of electrons and protons. The specific pathways and intermediates depend on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclobutoxy-3-oxopropanenitrile
  • 4-Cyclobutoxy-3-oxobutanamide
  • 4-Cyclobutoxy-3-oxobutanal

Uniqueness

4-Cyclobutoxy-3-oxobutanenitrile is unique due to its specific combination of a cyclobutoxy group and a 3-oxobutanenitrile backbone. This structure imparts distinct reactivity and properties compared to similar compounds, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

4-cyclobutyloxy-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-4-7(10)6-11-8-2-1-3-8/h8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXRHFGIHAVJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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